(1-benzofuran-5-yl)hydrazine hydrochloride
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Overview
Description
(1-Benzofuran-5-yl)hydrazine hydrochloride: is a chemical compound that belongs to the class of hydrazine derivatives. It features a benzofuran ring system, which is a fused benzene and furan ring, and a hydrazine group attached to the 5-position of the benzofuran ring. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzofuran-5-carboxylic acid as the starting material.
Hydrazine Formation: The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with hydrazine hydrate (N₂H₄·H₂O) to form the hydrazide intermediate.
Hydrochloride Formation: The hydrazide intermediate is treated with hydrochloric acid (HCl) to yield the final product, this compound.
Industrial Production Methods:
Batch Process: The synthesis is typically carried out in a batch process, where the reactions are performed in a controlled environment to ensure product purity and yield.
Purification: The final product is purified using crystallization techniques to remove any impurities and obtain a high-purity compound.
Chemical Reactions Analysis
(1-Benzofuran-5-yl)hydrazine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form a diazo compound or a nitroso compound.
Reduction: The compound can be reduced to form a hydrazine derivative or an amine.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions are typically carried out using strong acids or Lewis acids.
Major Products Formed:
Oxidation: Diazonium salts, nitroso compounds.
Reduction: Hydrazine derivatives, amines.
Substitution: Nitrobenzofurans, halogenated benzofurans, sulfonated benzofurans.
Scientific Research Applications
(1-Benzofuran-5-yl)hydrazine hydrochloride: has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1-benzofuran-5-yl)hydrazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The hydrazine group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological activity.
Comparison with Similar Compounds
(1-Benzofuran-5-yl)hydrazine hydrochloride: is compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran ring system but may have different substituents or functional groups.
Hydrazine derivatives: These compounds contain the hydrazine group but may have different aromatic or aliphatic rings.
Indole derivatives: These compounds have a similar fused ring structure but differ in the position of the nitrogen atom.
Uniqueness: The uniqueness of this compound lies in its combination of the benzofuran ring and the hydrazine group, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
459434-36-7 |
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Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.6 |
Purity |
95 |
Origin of Product |
United States |
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